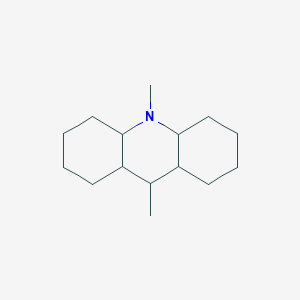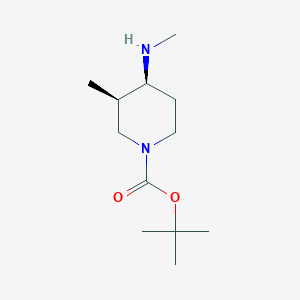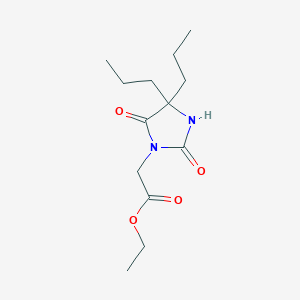
9,10-Dimethyltetradecahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethyltetradecahydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetradecahydroacridine core with two methyl groups attached at the 9th and 10th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyltetradecahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
9,10-Dimethyltetradecahydroacridine undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, typically converting double bonds to single bonds or reducing ketones to alcohols.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by the use of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
9,10-Dimethyltetradecahydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用機序
The mechanism of action of 9,10-Dimethyltetradecahydroacridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9,10-Dihydroacridine: This compound shares a similar core structure but lacks the methyl groups at the 9th and 10th positions.
9,9-Dimethyl-9,10-dihydroacridine: Similar in structure but with different hydrogenation states and functional groups.
Uniqueness
9,10-Dimethyltetradecahydroacridine is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
114310-62-2 |
|---|---|
分子式 |
C15H27N |
分子量 |
221.38 g/mol |
IUPAC名 |
9,10-dimethyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridine |
InChI |
InChI=1S/C15H27N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h11-15H,3-10H2,1-2H3 |
InChIキー |
RBEVZGUSUSYVJW-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCCCC2N(C3C1CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)



![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)

![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)


![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
